molecular formula C10H13ClF3N B580171 (+)-Norfenfluramine hydrochloride CAS No. 37936-89-3

(+)-Norfenfluramine hydrochloride

Cat. No. B580171
CAS RN: 37936-89-3
M. Wt: 239.666
InChI Key: PIDLOFBRTWNFAR-FJXQXJEOSA-N
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Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility, which can enhance absorption into the bloodstream .


Synthesis Analysis

While specific synthesis information for “(+)-Norfenfluramine hydrochloride” is not available, many hydrochlorides are synthesized through the reaction of an organic compound with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of a hydrochloride typically includes an organic compound bonded to a chloride ion . The exact structure would depend on the specific organic compound used in its synthesis.


Chemical Reactions Analysis

Hydrochlorides can participate in various chemical reactions, often serving as a source of hydrochloric acid . The specific reactions would depend on the organic compound in the hydrochloride.


Physical And Chemical Properties Analysis

Hydrochlorides often have improved water solubility compared to their parent organic compounds . Other properties would depend on the specific organic compound in the hydrochloride.

Scientific Research Applications

I have conducted several searches to find detailed information on the unique scientific research applications of “(+)-Norfenfluramine hydrochloride,” but unfortunately, the specific details you’re seeking are not readily available in the search results. This compound is related to fenfluramine, which has been studied for its potential use in treating certain medical conditions like status epilepticus and Dravet and Lennox-Gastaut Syndromes . However, there seems to be limited publicly available research on the hydrochloride salt form and its distinct applications.

Safety and Hazards

Hydrochlorides can be corrosive and cause burns by all exposure routes . They should be handled with appropriate personal protective equipment and stored properly .

properties

IUPAC Name

(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDLOFBRTWNFAR-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746617
Record name (+)-Norfenfluramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Norfenfluramine hydrochloride

CAS RN

37936-89-3
Record name Norfenfluramine hydrochloride, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037936893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Norfenfluramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Norfenfluramine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORFENFLURAMINE HYDROCHLORIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LC49OH4I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does (+)-Norfenfluramine hydrochloride impact serotonin levels in the brain?

A1: (+)-Norfenfluramine hydrochloride, along with fenfluramine and p-chloroamphetamine, leads to a significant decrease in brain 5-hydroxytryptamine (5-HT, serotonin) levels. [] This depletion occurs rapidly and has long-lasting effects. While all three compounds share structural similarities and generally produce comparable effects on 5-HT concentrations, their mechanisms of action may differ, particularly in the short term. []

Q2: Does (+)-Norfenfluramine hydrochloride affect dopamine levels in the brain?

A3: While the provided research focuses on (+)-Norfenfluramine hydrochloride's effects on serotonin, its parent compound, fenfluramine, has been studied in relation to dopamine. Research suggests that fenfluramine might act as a dopamine receptor antagonist, leading to increased concentrations of 3,4-dihydroxyphenylacetic acid (DOPAC), an intraneuronal metabolite of dopamine. [] This contrasts with amphetamine, which lowers DOPAC concentrations. [] Further research is needed to determine if (+)-Norfenfluramine hydrochloride shares this dopamine-related mechanism with fenfluramine.

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